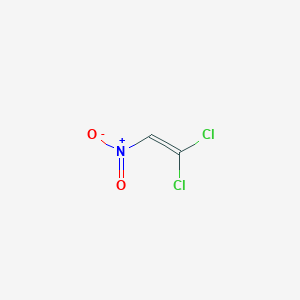
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Übersicht
Beschreibung
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” is a phenylacetic acid derivative . It has the molecular formula C16H14O5 . This compound has been used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” consists of a benzoic acid core with a carboxymethylphenoxy group attached to the second carbon atom . The molecular weight of this compound is 286.28 g/mol .
Physical And Chemical Properties Analysis
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” has a molecular weight of 286.28 g/mol . It has a computed XLogP3 value of 1.5, indicating its relative lipophilicity . This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The presence of two aromatic rings in this compound suggests potential uses in medicinal chemistry, as aromatic rings are a common scaffold in many drugs due to their ability to interact with biological targets . The carboxymethyl group (COOH) introduces an acidic functionality, which can play a role in various biological processes and is often found in pharmaceuticals. This compound could be a candidate for further investigation in medicinal chemistry programs targeting specific diseases.
Material Science
The acidic functionality and aromatic rings could be of interest for the development of new materials with specific properties. For instance, the compound could be used to synthesize polymers with enhanced strength or thermal stability.
Chemical Synthesis
As an intermediate, this compound could be utilized in the synthesis of more complex molecules. Its structure allows for various chemical reactions, such as esterification or amidation, which are fundamental in organic synthesis .
Bioconjugation
The carboxylic acid group in this compound makes it suitable for bioconjugation, where it can be used to attach biomolecules to various surfaces or other molecules. This is particularly useful in the field of biosensors and diagnostics.
Polymer Chemistry
Analytical Chemistry
Safety And Hazards
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” may cause skin irritation and serious eye damage . It may also cause damage to organs (such as the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWXPITXHFIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485096 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
CAS RN |
55453-89-9 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)



![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
